

Fenthion Oxon Sulfone Degradation Products: A Technical Guide

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Compound of Interest

Compound Name: *Fenthion oxon sulfone*

Cat. No.: *B133082*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organophosphate insecticide, undergoes a series of metabolic transformations in the environment and biological systems, leading to the formation of several degradation products. Among these, **fenthion oxon sulfone** is a significant metabolite of concern due to its potential for increased toxicity. This technical guide provides an in-depth overview of the degradation products of fenthion, with a particular focus on **fenthion oxon sulfone**. It details the primary degradation pathways, presents quantitative data on toxicity and degradation kinetics, outlines experimental protocols for studying these processes, and visualizes key pathways and workflows. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, environmental science, and toxicology.

Core Degradation Products and Pathways

Fenthion degrades through several key pathways, including oxidation, hydrolysis, photodegradation, and microbial degradation. These processes result in a suite of metabolites, with **fenthion oxon sulfone** being a product of sequential oxidation. The primary degradation products of fenthion include:

- Fenthion oxon: Formed by the oxidative desulfuration of fenthion.

- Fenthion sulfoxide: Results from the oxidation of the thioether group of fenthion.
- Fenthion sulfone: Further oxidation of the sulfoxide yields the sulfone.
- Fenthion oxon sulfoxide: A product of both oxidation pathways.
- **Fenthion oxon sulfone:** The most oxidized and often most toxic metabolite.

The formation of these products is influenced by environmental conditions such as pH, temperature, light exposure, and microbial activity.[\[1\]](#)

Quantitative Data

Toxicity of Fenthion and its Major Metabolites

The acute toxicity of fenthion and its primary degradation products varies, with the oxidized metabolites generally exhibiting higher toxicity than the parent compound. The following table summarizes the acute oral toxicity (LD50) in male rats for fenthion and its key metabolites.

Compound	LD50 (mg/kg) in male rats
Fenthion	220 [2] [3]
Fenthion oxon	Not specified in provided results
Fenthion sulfoxide	Not specified in provided results
Fenthion sulfone	Not specified in provided results
Fenthion oxon sulfoxide	30 [2] [3]
Fenthion oxon sulfone	50 [2] [3]

Hydrolysis Half-lives

The stability of fenthion and its metabolites in aqueous environments is pH-dependent. The table below presents the hydrolysis half-lives at 25°C in different pH conditions.

Compound	Half-life at pH 7 (days)	Half-life at pH 9 (days)
Fenthion	59.0[4][5][6]	55.5[4][5][6]
Fenthion oxon sulfone	16.5[4][5][6]	9.50[4][5][6]

Experimental Protocols

Analysis of Fenthion and its Degradation Products using QuEChERS and UHPLC-MS/MS

This protocol describes a method for the simultaneous analysis of fenthion and its five major metabolites in various sample matrices.[2][4]

a. Sample Preparation (QuEChERS Method)[2]

- Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the citrate-buffered QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Shake vigorously for 1 minute.
- Centrifugation: Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction - dSPE):
 - Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
 - Vortex for 30 seconds.

- Final Centrifugation and Filtration:
 - Centrifuge at a high speed for 5 minutes.
 - Filter the supernatant through a 0.22 µm filter into an autosampler vial.

b. UHPLC-MS/MS Analysis[2][4]

- Chromatographic Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[2]
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the target analytes.

Hydrolysis Study (Following OECD Guideline 111)

This protocol outlines a procedure to determine the rate of hydrolysis of fenthion and its degradation products as a function of pH.[7][8][9][10][11]

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. [10][11]
- Test Substance Application: Add the test substance (e.g., **fenthion oxon sulfone**) to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.[10][11]
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).[7][10]
- Sampling: At appropriate time intervals, take samples from each solution.
- Analysis: Analyze the samples for the concentration of the parent compound and its hydrolysis products using a suitable analytical method like HPLC-UV or LC-MS.[7]
- Data Analysis: Determine the rate constant and half-life of hydrolysis.

Photodegradation Study (Following OECD Guideline 316)

This protocol describes a method to assess the phototransformation of fenthion and its metabolites in water.[\[12\]](#)

- Test Solution Preparation: Prepare a solution of the test substance in sterile, buffered pure water.[\[13\]](#) The concentration should not exceed half of its water solubility.[\[14\]](#)
- Light Source: Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a wavelength range of 290 to 800 nm.[\[15\]](#)
- Irradiation: Irradiate the test solutions at a constant temperature.[\[15\]](#)
- Dark Controls: Simultaneously, incubate identical samples in the dark to serve as controls.[\[15\]](#)
- Sampling and Analysis: At selected time points, collect samples from both irradiated and dark control solutions and analyze for the parent compound and photoproducts using HPLC or LC-MS/MS.[\[15\]](#)
- Data Analysis: Calculate the photodegradation rate constant and half-life.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of **fenthion oxon sulfone** and other metabolites on AChE activity.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

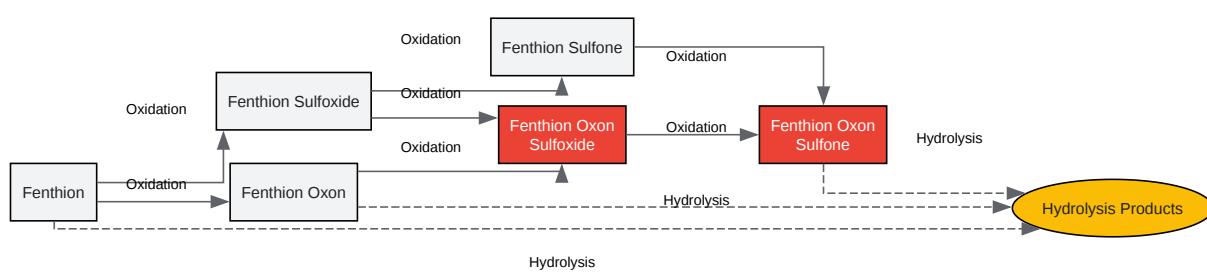
- Reagent Preparation:
 - Phosphate buffer (0.1 M, pH 8.0).[\[3\]](#)
 - DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.[\[3\]](#)
 - Acetylthiocholine iodide (ATCI) substrate solution.[\[3\]](#)
 - AChE enzyme solution.[\[3\]](#)

- Test compound solution (e.g., **fenthion oxon sulfone** in a suitable solvent).
- Assay Procedure (96-well plate format):[3]
 - To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).
 - Add the AChE enzyme solution to all wells except the blank.
 - Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes).[3][5]
 - Initiate the reaction by adding the ATCI substrate solution.[3]
- Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[3][5]
- Data Analysis: Calculate the rate of reaction and determine the percent inhibition of AChE activity by the test compound.

Visualizations

Fenthion Degradation Pathway

The following diagram illustrates the primary degradation pathways of fenthion, leading to the formation of its major oxidative and hydrolytic products.

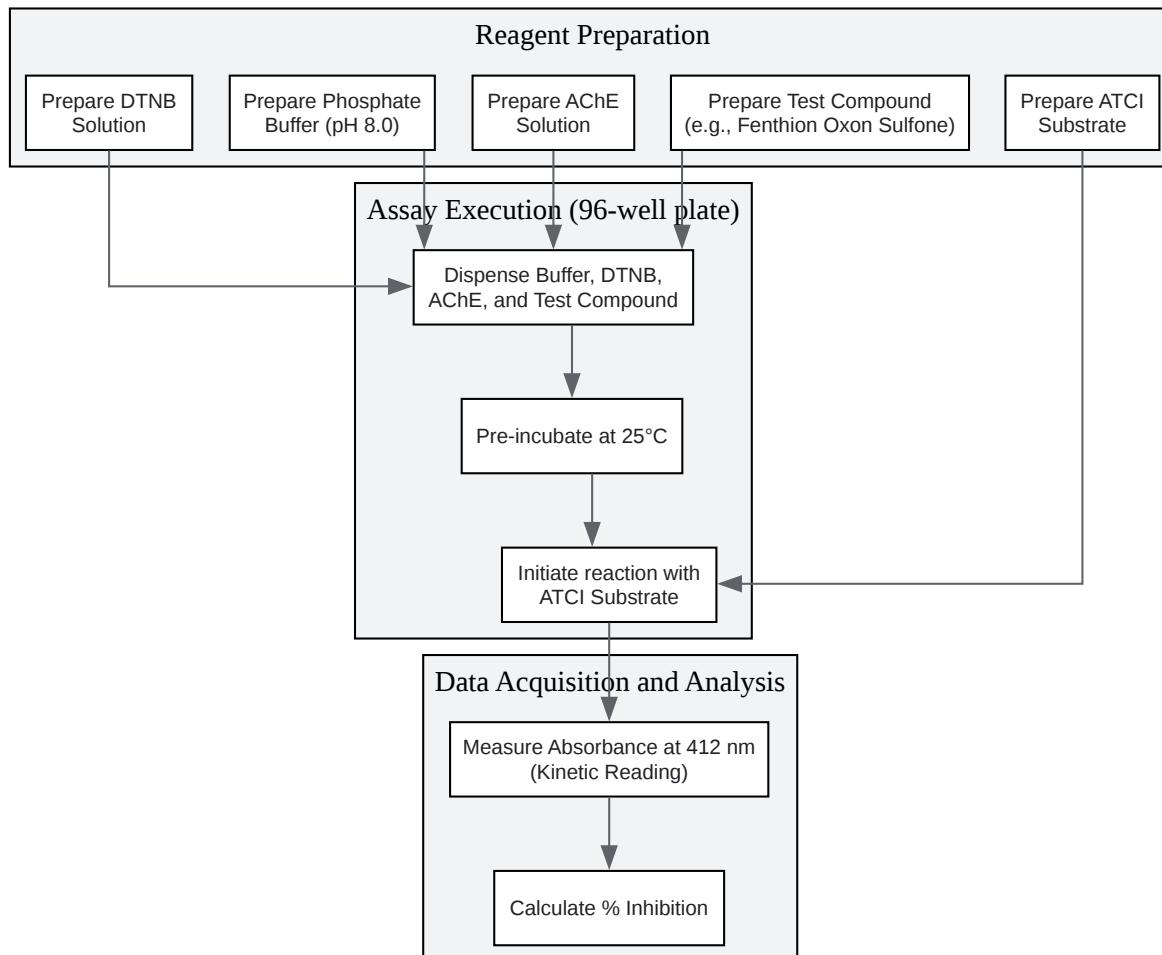


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Caption: Degradation pathway of fenthion to its major metabolites.

Experimental Workflow for AChE Inhibition Assay

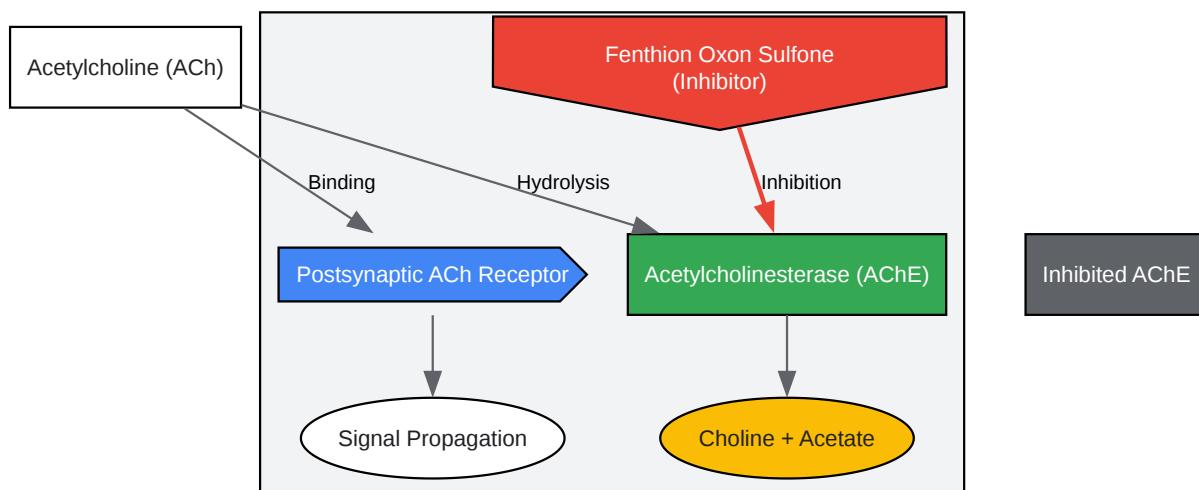
This diagram outlines the key steps involved in performing an acetylcholinesterase inhibition assay.

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Caption: Workflow for the acetylcholinesterase inhibition assay.

Signaling Pathway of Acetylcholinesterase Inhibition

The diagram below illustrates the mechanism of acetylcholinesterase inhibition by organophosphates like **fenthion oxon sulfone**, leading to the accumulation of acetylcholine in the synaptic cleft.



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Caption: Acetylcholinesterase inhibition by fenthion metabolites.

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